1-chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene
Description
Properties
IUPAC Name |
1-(4-chlorophenoxy)-4-(4-chlorophenyl)sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O3S/c19-13-1-5-15(6-2-13)23-16-7-11-18(12-8-16)24(21,22)17-9-3-14(20)4-10-17/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKNTFZICDIQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360292 | |
| Record name | Benzene, 1-(4-chlorophenoxy)-4-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76127-98-5 | |
| Record name | Benzene, 1-(4-chlorophenoxy)-4-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 4-chlorobenzenesulfonyl chloride.
Reaction Conditions: The 4-chlorophenol undergoes a nucleophilic substitution reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield phenolic derivatives.
Scientific Research Applications
1-Chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Industry: Used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional properties:
Key Observations :
- The target compound’s sulfonyl group distinguishes it from ethers (e.g., 4-chlorodiphenyl ether) and sulfides (e.g., 4-chloro diphenyl sulfide), which lack the oxidized sulfur moiety.
- Compared to Sulphenone, the target compound has an additional phenoxy group, which may alter bioavailability and degradation pathways .
Research Findings
- DDT Metabolites : DDE (1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene) is linked to eggshell thinning in birds, highlighting risks of chlorinated aromatics .
- Sulfonyl vs. Sulfide Stability: Sulfones (e.g., Sulphenone) resist hydrolysis better than sulfides, which oxidize to sulfoxides or sulfones in the environment .
Biological Activity
1-Chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene, also known by its CAS number 76127-98-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 367.26 g/mol. It features a sulfonyl group attached to a chlorophenyl moiety, contributing to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with various enzymes, inhibiting their activity and thus affecting cellular processes.
- Antiproliferative Effects : Studies have indicated that compounds with similar structures exhibit antiproliferative effects against cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Compounds containing chlorophenyl groups have shown antimicrobial activity, potentially due to their ability to disrupt microbial cell membranes.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance, studies on related compounds have shown:
- IC50 Values : The IC50 values for similar sulfonamide derivatives against various cancer cell lines (e.g., MCF-7, HCT116) range from 4.4 µM to 10.99 µM .
- Mechanisms : These compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- In vitro Studies : Similar chlorinated compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often below 100 µg/mL .
- Application in Infection Models : In vivo studies indicate that derivatives can enhance survival rates in infection models involving pathogenic strains.
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated the anticancer efficacy of sulfonamide derivatives similar to this compound. The results indicated:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | HCT116 | 3.5 | Cell cycle arrest |
| Compound C | HepG2 | 6.0 | Caspase activation |
These findings suggest a promising pathway for developing new anticancer agents based on this chemical structure .
Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial potential of chlorinated phenoxy compounds found that:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 25 |
| Compound E | Escherichia coli | 50 |
These results indicate the potential for these compounds as effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene, and how are critical reaction parameters controlled?
- Methodology :
- Stepwise Synthesis : Begin with 4-chlorobenzenesulfonyl chloride and 4-chlorophenol. Use nucleophilic aromatic substitution to introduce the phenoxy group, followed by sulfonation via coupling with a chlorophenyl moiety .
- Catalysis : Copper-mediated dehydrogenation (e.g., Cu(OPiv)₂) can facilitate aryl-ether bond formation under inert conditions, as demonstrated in analogous ethene derivatives .
- Reaction Optimization : Control temperature (80–120°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios. Purify via column chromatography (silica gel, dichloromethane/petroleum ether) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodology :
- NMR : Identify aromatic protons (δ 7.2–8.1 ppm), sulfonyl group deshielding effects, and splitting patterns from J-coupling in the phenoxy bridge .
- IR : Detect symmetric/asymmetric S=O stretches (1130–1350 cm⁻¹) and C-O-C vibrations (1200–1250 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 399.2 (calculated for C₁₈H₁₁Cl₂O₃S) and fragmentation patterns .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What methodologies are recommended for assessing environmental persistence and bioaccumulation potential?
- Methodology :
- Log P Measurement : Determine octanol-water partition coefficient via shake-flask method; predicted log P ~4.2 (similar to DDT derivatives) .
- Hydrolysis Studies : Expose to buffered solutions (pH 4–9) at 25°C and monitor degradation via GC-MS. Compare half-lives to DDE analogs .
- Soil Microcosms : Evaluate aerobic/anaerobic biodegradation using ISO 11266 protocols, quantifying residual compound via LC-MS/MS .
Advanced Research Questions
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with estrogen receptors (ERα/ERβ) using AutoDock Vina; compare binding energies to DDT/DDE .
- QSAR Modeling : Corrate substituent effects (e.g., Hammett σ values) with bioactivity using partial least squares regression .
Q. How can in vitro assays elucidate interactions with biological targets like hormone receptors?
- Methodology :
- Competitive Binding Assays : Incubate with ER-positive MCF-7 cells and ³H-estradiol. Calculate IC₅₀ via nonlinear regression and relative binding affinity (RBA) as (IC₅₀ E₂ / IC₅₀ compound) × 100 .
- Transcriptional Activation : Use luciferase reporter assays in HEK293 cells transfected with ER constructs. Normalize to 17β-estradiol (100% activity) .
- Crystallography : Co-crystallize with ER ligand-binding domain (PDB ID: 1A52) to resolve binding modes .
Q. What advanced techniques resolve contradictions in reported biological activities of structurally similar compounds?
- Methodology :
- Meta-Analysis : Systematically review studies using PRISMA guidelines, stratifying by assay type (e.g., in vitro vs. in vivo), species (e.g., human vs. alligator ER), and dose ranges .
- Isoform-Specific Probes : Employ CRISPR-edited cell lines (e.g., ERα-KO vs. ERβ-KO) to isolate receptor-specific effects .
- Dose-Response Curves : Test across 6–8 logarithmic concentrations to identify non-monotonic responses or threshold effects .
Data Contradiction Analysis
- Example Contradiction : Discrepancies in reported endocrine disruption potency (e.g., higher RBA in avian vs. mammalian models ).
- Resolution : Conduct cross-species assays under identical conditions (e.g., temperature, serum-free media) to control for confounding factors. Validate with in silico docking to compare ER binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
